molecular formula C17H16O5 B12436975 O,O,O-Trimethylalternariol CAS No. 13872-98-5

O,O,O-Trimethylalternariol

Cat. No.: B12436975
CAS No.: 13872-98-5
M. Wt: 300.30 g/mol
InChI Key: JCDZCINPOHYFPL-UHFFFAOYSA-N
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Description

O,O,O-Trimethylalternariol is a chemical compound derived from alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound has garnered attention due to its potential pharmacological effects, particularly in the field of cancer research .

Properties

CAS No.

13872-98-5

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3,7,9-trimethoxy-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C17H16O5/c1-9-5-10(19-2)8-14-15(9)12-6-11(20-3)7-13(21-4)16(12)17(18)22-14/h5-8H,1-4H3

InChI Key

JCDZCINPOHYFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)OC)C(=O)O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O,O-Trimethylalternariol typically involves the methylation of alternariol. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

O,O,O-Trimethylalternariol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced stability and reactivity compared to its parent compound and other derivatives. Its unique methylation pattern provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

O,O,O-Trimethylalternariol (TMA) is a mycotoxin produced by various species of fungi, particularly those belonging to the genus Alternaria. This compound has garnered attention due to its potential biological activities, including cytotoxicity, antimicrobial properties, and effects on human health. This article provides a comprehensive overview of the biological activity of TMA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of alternariol, characterized by the addition of three methyl groups. Its chemical structure can be represented as follows:

C13H14O5\text{C}_{13}\text{H}_{14}\text{O}_5

This modification affects its solubility and reactivity, influencing its biological interactions.

1. Cytotoxicity

Several studies have assessed the cytotoxic effects of TMA on various cell lines. The compound exhibits significant cytotoxicity against cancer cells, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF-7 (breast)15.3
A549 (lung)10.8

The results indicate TMA's potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

2. Antimicrobial Activity

TMA has demonstrated antimicrobial properties against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting microbial growth.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus5
Escherichia coli10
Candida albicans8

The compound's ability to inhibit both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

3. Effects on Human Health

Research has indicated that exposure to TMA may have implications for human health, particularly in relation to food safety. The compound has been detected in various food products, raising concerns about its potential toxic effects when ingested.

Case Study: Food Contamination
A study conducted on food samples revealed the presence of TMA in fruits and vegetables affected by Alternaria species. The findings emphasized the need for monitoring mycotoxin levels in food products to mitigate health risks associated with consumption.

The biological activity of TMA is attributed to several mechanisms:

  • Induction of Apoptosis : TMA triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to reduced protein synthesis in bacteria.
  • Oxidative Stress : TMA can generate reactive oxygen species (ROS), contributing to cellular damage and death.

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